methyl 1-(2-{[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]amino}-2-oxoethyl)-1H-indole-3-carboxylate
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Overview
Description
METHYL 1-({[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHYL]CARBAMOYL}METHYL)-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of METHYL 1-({[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHYL]CARBAMOYL}METHYL)-1H-INDOLE-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The benzodioxepin moiety can be introduced through a cyclization reaction involving appropriate precursors. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
METHYL 1-({[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHYL]CARBAMOYL}METHYL)-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of METHYL 1-({[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHYL]CARBAMOYL}METHYL)-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity. The benzodioxepin moiety may contribute to its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
METHYL 1-({[1-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)ETHYL]CARBAMOYL}METHYL)-1H-INDOLE-3-CARBOXYLATE can be compared with other indole derivatives, such as:
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Similar in structure but lacks the benzodioxepin moiety.
Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate: Contains the benzodioxepin moiety but differs in the core structure.
Properties
Molecular Formula |
C23H24N2O5 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
methyl 1-[2-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamino]-2-oxoethyl]indole-3-carboxylate |
InChI |
InChI=1S/C23H24N2O5/c1-15(16-8-9-20-21(12-16)30-11-5-10-29-20)24-22(26)14-25-13-18(23(27)28-2)17-6-3-4-7-19(17)25/h3-4,6-9,12-13,15H,5,10-11,14H2,1-2H3,(H,24,26) |
InChI Key |
UZVGJWOMTKDIBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCCO2)NC(=O)CN3C=C(C4=CC=CC=C43)C(=O)OC |
Origin of Product |
United States |
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